Fmoc-D-Asp(Opis)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Acid-Labile Linkers

Fmoc-D-Asp(Opis)-OH is engineered for orthogonal Fmoc SPPS when OtBu esters are too stable and OAll esters cause unacceptable aspartimide formation. The β-2-phenylisopropyl (PhiPr) ester is cleaved with 1% TFA—preserving acid-sensitive glycans, phosphorylated residues, and labile linkers. Its base stability approaches that of OtBu, significantly reducing aspartimide byproducts in Asp-Gly/Asn/Ser motifs. The D-configuration introduces metabolic stability and conformational constraint. Validate demanding peptide sequences with the building block proven for convergent on-resin glycopeptide synthesis and peptide-oligonucleotide conjugates.

Molecular Formula C28H27NO6
Molecular Weight 473.5 g/mol
Cat. No. B8020621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Asp(Opis)-OH
Molecular FormulaC28H27NO6
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1
InChIKeyMEAHCBOPNIDLFH-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Asp(Opis)-OH: A Specialized D-Aspartic Acid Building Block for Orthogonal Peptide Synthesis


Fmoc-D-Asp(Opis)-OH (CAS 855853-24-6) is an Nα-Fmoc-protected D-aspartic acid derivative in which the β-carboxyl side chain is masked as a 2-phenylisopropyl ester (Opis/PhiPr) . This compound is engineered for Fmoc-based solid-phase peptide synthesis (SPPS), where the D-configuration introduces metabolic stability and conformational constraint into therapeutic peptide candidates . The Opis ester provides orthogonal, ultra-acid-labile protection that is cleavable under exceptionally mild conditions, enabling synthetic strategies incompatible with standard acid-labile protecting groups such as tert-butyl (OtBu) esters [1].

Why Fmoc-D-Asp(Opis)-OH Cannot Be Replaced by Standard Aspartate Esters in Demanding SPPS


Aspartic acid derivatives used in Fmoc SPPS are not interchangeable because the choice of β-carboxyl protecting group directly governs two critical, often conflicting, synthetic outcomes: (i) the extent of base-catalyzed aspartimide formation during repetitive piperidine treatments, and (ii) the conditions required for final side-chain deprotection [1]. Standard tert-butyl (OtBu) esters, while highly stable to piperidine, demand strong acidolysis (≥90% TFA) that is incompatible with acid-sensitive post-translational modifications or certain linker strategies [2]. Conversely, orthogonal groups like allyl (OAll) esters enable neutral Pd(0)-catalyzed removal but offer inferior protection against aspartimide side reactions [3]. Fmoc-D-Asp(Opis)-OH occupies a strategic intermediate position, combining acid lability under conditions as mild as 1% TFA with enhanced resistance to aspartimide formation relative to OAll, OBzl, and ODmab esters . This unique profile makes direct substitution with more common aspartate derivatives technically invalid for sequences requiring orthogonal deprotection without compromising crude peptide purity.

Fmoc-D-Asp(Opis)-OH: Quantitative Differentiation Evidence Against Common Aspartate Derivatives


Orthogonal Deprotection Under Ultra-Mild Acidic Conditions: 1% TFA vs. >90% TFA for OtBu Esters

The 2-phenylisopropyl (Opis/PhiPr) ester enables selective β-carboxyl deprotection using 1% TFA in dichloromethane, whereas the standard tert-butyl (OtBu) ester requires final cleavage with ≥90% TFA . This 90-fold reduction in acid strength is quantitatively defined and represents a functional orthogonal cleavage window that is essential for synthesizing peptides containing acid-sensitive motifs, such as glycosidic linkages or certain backbone modifications . The PhiPr group displays significantly greater acid lability than OtBu, making cleavage viable with less than 5% TFA [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Acid-Labile Linkers

Reduced Aspartimide Formation: PhiPr vs. O-Allyl (OAll) Orthogonal Protection

In the context of on-resin glycosylation, the 2-phenylisopropyl (PhiPr) protecting group proved more effective in reducing aspartimide (Asi) formation than the orthogonal O-allyl (OAll) group [1]. The strategy, which utilized PhiPr as an alternative to OAll protection, enabled the successful synthesis of the biologically active N-linked glycopeptide C34-human immunodeficiency virus entry inhibitor, demonstrating practical superiority in a demanding glycopeptide assembly [2]. The steric bulk of the 2-phenylisopropyl group significantly hinders the nucleophilic attack by the backbone amide nitrogen on the aspartyl carbonyl carbon, the key step in aspartimide formation, while the OAll group offers inferior steric shielding [3].

Aspartimide Suppression Peptide Purity Fmoc SPPS

High Enantiomeric Purity: D-Aspartic Acid with 99% Minimum Purity Specification

Commercial specifications for Fmoc-D-Asp(Opis)-OH list a minimum HPLC purity of 99% . In comparison, standard Fmoc-D-Asp-OH (without side-chain protection) is typically offered at 97-98% purity . This high purity standard is critical for incorporating D-aspartic acid residues—which confer enhanced proteolytic stability and altered conformational preferences relative to L-aspartic acid—into therapeutic peptide candidates without accumulating deletion or epimerization byproducts during chain elongation .

Chiral Purity Therapeutic Peptides D-Amino Acid Incorporation

Validated Application in Convergent On-Resin Glycopeptide Synthesis

Fmoc-Asp(PhiPr)-OH served as the cornerstone orthogonal handle in the convergent on-resin synthesis of high-mannose N-linked glycopeptides, including the 34-amino acid HIV-1 gp41 C34 entry inhibitor [1]. In this validated protocol, the PhiPr group permitted selective Asp side-chain deprotection with 1% TFA after completion of the peptide backbone, enabling subsequent on-resin glycosylamine coupling to yield biologically active glycopeptides [2]. The HIV-1 entry inhibition assay confirmed that synthesized Man8GlcNAc2-C34 retained full bioactivity, establishing the compatibility of this protecting group strategy with functional therapeutic peptide production [3]. No analogous validated glycopeptide synthesis protocol exists for Fmoc-Asp(OAll)-OH with comparable yields and biological validation in this demanding system.

Glycopeptide Synthesis N-Linked Glycosylation HIV Entry Inhibitors

Comparative Stability Against Base-Catalyzed Aspartimide Formation

The 2-phenylisopropyl (OPp/PhiPr) ester is documented as 'far less prone towards base-catalyzed aspartimide formation than the OAll, OBzl, or ODmab esters, its stability comes close to the stability of the OtBu ester' . While OtBu remains the gold standard for base stability, it lacks orthogonal deprotection capability. PhiPr thus occupies a uniquely valuable position: it provides near-OtBu-level aspartimide suppression while maintaining orthogonal acid lability under conditions (1-3% TFA) that leave OtBu groups intact [1]. The steric bulk of the 2-phenylisopropyl group, with its geminal phenyl and methyl substituents, creates a kinetic barrier to the intramolecular nucleophilic attack that initiates aspartimide ring closure, a mechanism confirmed by the general trend that increasing steric demand correlates with reduced Asi formation [2].

Base Stability Long Peptide Synthesis Aspartimide Prevention

Fmoc-D-Asp(Opis)-OH: Validated Procurement Scenarios for Specialized Peptide Synthesis


Scenario 1: Synthesis of N-Linked Glycopeptides and Glycoprotein Mimetics

Fmoc-D-Asp(Opis)-OH is the reagent of choice for convergent on-resin glycopeptide synthesis where orthogonal Asp side-chain deprotection is required for late-stage glycosylamine coupling [1]. The PhiPr group's cleavage with 1% TFA allows selective Asp deprotection while preserving acid-labile glycosidic bonds, a capability demonstrated in the synthesis of HIV-1 gp41 C34 glycopeptides bearing high-mannose Man8GlcNAc2 oligosaccharides [2]. This strategy proved more effective in reducing aspartimide formation than O-allyl-based approaches, making it the preferred building block for this demanding application .

Scenario 2: Peptide Sequences Containing Acid-Sensitive Modifications or Linkers

For peptides incorporating acid-sensitive post-translational modifications (e.g., O-glycosides, phosphorylated residues), acid-labile linker strategies, or sequences requiring selective on-resin deprotection in the presence of OtBu-protected residues, Fmoc-D-Asp(Opis)-OH provides an essential orthogonal cleavage window [1]. The ability to remove the Opis group with 1% TFA—versus >90% TFA required for OtBu—enables selective side-chain deprotection without compromising global acid-sensitive functionality [2]. Ocampo et al. applied this strategy in the synthesis of peptide-oligonucleotide conjugates, cleaving the OPp protection with 3% trichloroacetic acid in DCM .

Scenario 3: Long or Difficult Peptide Sequences Prone to Aspartimide Formation

When synthesizing peptides exceeding 30 amino acids or containing known aspartimide-prone motifs (Asp-Gly, Asp-Asn, Asp-Ser), the enhanced base stability of the PhiPr group—documented as approaching that of OtBu while being 'far less prone towards base-catalyzed aspartimide formation than OAll, OBzl, or ODmab esters' [1]—provides a critical advantage in crude purity outcomes. For sequences where orthogonal deprotection is required but OAll protection yields unacceptable aspartimide byproduct levels, Fmoc-D-Asp(Opis)-OH offers a superior technical compromise that preserves both synthetic flexibility and product quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Asp(Opis)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.